molecular formula C17H16ClNO3S B2725338 N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzenesulfonamide CAS No. 2034281-28-0

N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzenesulfonamide

Cat. No. B2725338
CAS RN: 2034281-28-0
M. Wt: 349.83
InChI Key: BBEXHLUYGWGKBA-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. Traditional methods involve the reaction of salicylaldehyde and chloroacetic acid, Perkin rearrangement of coumarin, and cyclization of 2-alkyne phenols . More recent methods include the cyclization of 2-styryl phenols at room temperature in acetonitrile for 1–3 h in the presence of stoichiometric amounts of (diacetoxyiodo) benzene .


Molecular Structure Analysis

The benzofuran ring is a core structure in many significant natural products and medicines . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .

Scientific Research Applications

Pharmacological Properties and Bioactivity

Benzofuran compounds, including those structurally related to N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzenesulfonamide, are ubiquitous in nature and have been extensively studied for their strong biological activities. These activities include anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. The broad spectrum of pharmacological activities has made benzofuran compounds a focal point for chemical and pharmaceutical research globally. For example, novel macrocyclic benzofuran compounds have shown promising anti-hepatitis C virus activity, suggesting their potential as effective therapeutic drugs for hepatitis C disease. Additionally, benzofuran derivatives have been developed as novel scaffold compounds utilized as anticancer agents, highlighting their importance in drug discovery and development processes (Yu-hang Miao et al., 2019).

Chemical Synthesis and Drug Prospects

The synthesis of benzofuran derivatives, including those related to N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzenesulfonamide, has seen significant advancements, enabling the construction of complex benzofuran rings through unique methods such as free radical cyclization cascades. These methods facilitate the synthesis of difficult-to-prepare polycyclic benzofuran compounds, thereby opening new avenues for the exploration of their pharmacological applications. Proton quantum tunneling methods used in constructing benzofuran rings have also been developed, offering high yields with fewer side reactions, which is beneficial for creating complex benzofuran ring systems for pharmaceutical use (Yu-hang Miao et al., 2019).

Antimicrobial Applications

Benzofuran derivatives are also recognized for their suitability in designing antimicrobial agents. Their unique structural features and wide array of biological activities make them a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates. Certain benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases like cancer or psoriasis. This showcases the potential of benzofuran compounds, including those structurally similar to N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzenesulfonamide, in developing new therapeutic agents for treating microbial diseases (Asha Hiremathad et al., 2015).

Mechanism of Action

While the specific mechanism of action for “N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzenesulfonamide” is not available, benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are potential natural drug lead compounds . Future research will likely continue to explore the therapeutic potential of benzofuran derivatives.

properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-3-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3S/c18-14-6-3-8-16(12-14)23(20,21)19-10-4-7-15-11-13-5-1-2-9-17(13)22-15/h1-3,5-6,8-9,11-12,19H,4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEXHLUYGWGKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzenesulfonamide

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